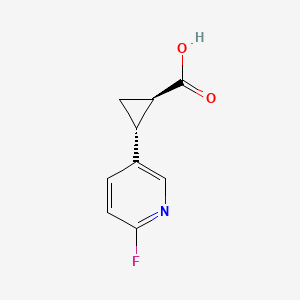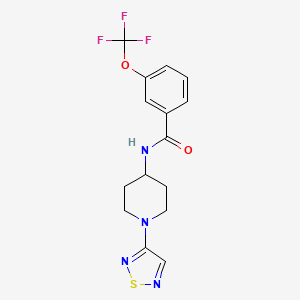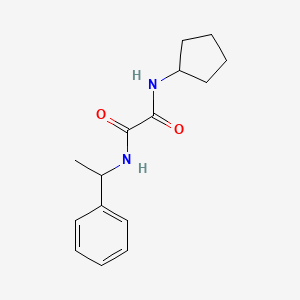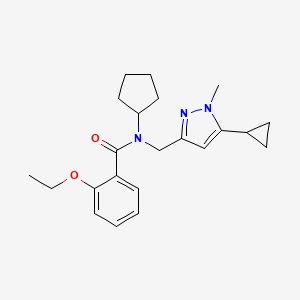
(E)-ethyl 3,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)-2H-pyrrole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 3,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)-2H-pyrrole-4-carboxylate, also known as DMNPYH, is a synthetic compound that has received attention in recent years due to its potential applications in scientific research.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis and analysis of compounds related to (E)-ethyl 3,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)-2H-pyrrole-4-carboxylate have been widely studied to understand their chemical properties and potential applications. These compounds, including various pyrrole derivatives, have been synthesized through different chemical reactions, demonstrating a variety of interactions and spectroscopic characteristics. For instance, studies have shown that these compounds can form dimers through multiple interactions, including hydrogen bonding, indicating their potential in forming complex molecular structures. The thermodynamic parameters of these reactions suggest that the formation of such compounds is exothermic and spontaneous at room temperature, providing insights into their stability and reactivity (Singh et al., 2013).
Molecular Structure and Spectroscopy
The molecular structure and spectroscopy of these pyrrole derivatives have been thoroughly analyzed using both experimental and quantum chemical approaches. Vibrational analysis, aided by spectroscopy methods like FT-IR, 1H NMR, and UV-Vis, along with quantum chemical calculations, has helped in understanding the local electronic descriptors and molecular electrostatic potential surfaces. These studies are crucial for predicting sites and nature of interactions within the molecules, offering a foundation for exploring their chemical reactivity and potential applications in various fields (Singh et al., 2013).
Chemical Reactivity and Potential Applications
Further analysis of these compounds reveals their chemical reactivity, with detailed studies on their vibrational analysis and potential energy distribution. The presence of multiple interactions within the molecules, evaluated through quantum theory of atoms in molecules (QTAIM) theory, sheds light on their complex chemical behavior. Such characteristics suggest their utility in developing new heterocyclic compounds and possibly in nonlinear optical (NLO) applications, given their suitable electronic and vibrational properties (Singh et al., 2013).
Non-Linear Optical Properties
The investigation of non-linear optical properties in related pyrrole chalcones has been conducted, showing that these compounds exhibit promising NLO behavior. This is attributed to their molecular structure, which supports the formation of dimers and the presence of resonance-assisted hydrogen bonding. Such properties are crucial for the development of materials with NLO applications, highlighting the potential of these pyrrole derivatives in the field of material science (Singh et al., 2015).
特性
IUPAC Name |
ethyl 2,4-dimethyl-5-[(3-nitrophenyl)diazenyl]-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-4-23-15(20)13-9(2)14(16-10(13)3)18-17-11-6-5-7-12(8-11)19(21)22/h5-8,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSZWPWKZFGALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2830471.png)




![3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2830482.png)

![Benzyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2830484.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830485.png)


![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2830490.png)
![1-(3-chloro-4-methylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2830491.png)

